molecular formula C7H14N2O2 B13490414 Methyl 1-aminopiperidine-3-carboxylate

Methyl 1-aminopiperidine-3-carboxylate

Cat. No.: B13490414
M. Wt: 158.20 g/mol
InChI Key: MMFDQXAOSVXDHQ-UHFFFAOYSA-N
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Description

Methyl 1-aminopiperidine-3-carboxylate is a piperidine derivative characterized by a methyl ester group at the 3-position and an amino group at the 1-position of the piperidine ring.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

methyl 1-aminopiperidine-3-carboxylate

InChI

InChI=1S/C7H14N2O2/c1-11-7(10)6-3-2-4-9(8)5-6/h6H,2-5,8H2,1H3

InChI Key

MMFDQXAOSVXDHQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminopiperidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine derivatives with methyl chloroformate in the presence of a base. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-aminopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 1-aminopiperidine-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-aminopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1-aminopiperidine-3-carboxylate and Derivatives
  • Ethyl 1-aminopiperidine-3-carboxylate hydrochloride (CAS: 938458-88-9): This analog substitutes the methyl ester with an ethyl ester. It is listed as discontinued in commercial catalogs, indicating challenges in synthesis or stability .
  • Ethyl (R)-1-aminopiperidine-3-carboxylate (CAS: 1187927-91-8): The R-enantiomer of the ethyl ester variant, with a molecular weight of 172.22 g/mol.

Key Differences :

  • Stability : Ethyl esters may offer better hydrolytic stability under acidic/basic conditions compared to methyl esters, though this depends on substituent effects.
Methyl 3-aminocyclopentanecarboxylate
  • Structure : Features a cyclopentane ring instead of piperidine, reducing ring strain but altering conformational flexibility.
  • Safety: Requires stringent personal protective equipment (PPE), including face shields and gloves, due to undefined toxicity . This parallels precautions for Benzyl 4-aminopiperidine-1-carboxylate, where toxicological data are incomplete .
Methyl-3-amino-2-pyrazinecarboxylate
  • Heterocyclic Core: The pyrazine ring introduces aromaticity and planar geometry, contrasting with the non-aromatic piperidine ring.

Physicochemical Properties and Analytical Characterization

Table 1: Comparative Properties of Selected Compounds
Compound Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key Applications
Methyl 1-aminopiperidine-3-carboxylate* C₇H₁₄N₂O₂ 158.20 N/A Likely -20°C (inferred) Pharmaceutical intermediates
Ethyl (R)-1-aminopiperidine-3-carboxylate C₈H₁₆N₂O₂ 172.22 Not specified 2–8°C, inert atmosphere Research chemicals
Methyl 3-aminopyrazinecarboxylate C₆H₇N₃O₂ 153.14 >95% (HPLC) -20°C Medicinal chemistry
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 234.29 Not specified Ambient (with caution) Unknown

*Inferred properties based on analogs.

Biological Activity

Methyl 1-aminopiperidine-3-carboxylate (MAPC) is an organic compound belonging to the piperidine family, characterized by its unique structure that includes a piperidine ring with an amino group and a carboxylate ester substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of various biologically active compounds.

  • Molecular Formula : C₇H₁₄N₂O₂
  • Molecular Weight : Approximately 158.20 g/mol
  • Structure : The compound features a methyl ester group at the 3-position of the piperidine ring, which contributes to its reactivity and potential applications in drug discovery.

The biological activity of MAPC is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound's structural features enable it to fit into active sites of enzymes or bind to receptors, modulating their activity. This capability has implications for therapeutic applications, particularly in:

  • Enzyme Inhibition : MAPC has been studied for its potential to inhibit specific enzymes involved in disease pathways, including those related to cancer and neurodegenerative disorders.
  • Receptor Ligand Activity : The compound may act as a ligand for various receptors, influencing cellular signaling pathways that are critical in disease progression.

Biological Activities

Recent studies have reported several biological activities associated with MAPC:

  • Anticancer Activity : MAPC derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds demonstrate enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin .
  • Analgesic and Anti-inflammatory Effects : MAPC has exhibited analgesic properties and potential anti-inflammatory effects, making it a candidate for pain management therapies.
  • Neuropharmacological Effects : The compound has been investigated for its antidepressant and anxiolytic properties, likely due to its interactions with neurotransmitter receptors such as dopamine and serotonin.

Comparative Analysis with Similar Compounds

MAPC can be compared with other piperidine derivatives regarding their biological activities:

Compound NameActivity TypeNotes
Piperidine-3-carboxylic acidEnzyme InhibitionLacks the methyl ester group, leading to different reactivity.
1-Boc-3-aminopiperidinePeptide SynthesisContains a Boc-protecting group, useful in synthetic chemistry.
Methyl 4-aminopiperidine-3-carboxylateVaries by position of amino groupStructural differences affect chemical properties and activity.

Case Studies

  • Cancer Research : A study evaluated the anticancer efficacy of MAPC derivatives against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also enhanced apoptosis through specific signaling pathways, suggesting their potential as novel anticancer agents .
  • Neuropharmacology : Investigations into the neuropharmacological effects of MAPC revealed that it could modulate serotonin receptors, leading to anxiolytic effects in animal models. This opens avenues for further research into its application in treating anxiety disorders.

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